Obliquin

Description

General Context of Obliquin within Natural Product Chemistry

This compound is a natural product, a class of chemical compounds isolated from living organisms. These compounds are often characterized by their diverse and complex chemical structures and can possess a wide range of biological activities. This compound has been reported as a constituent of several natural sources, including the plant Ptaeroxylon obliquum and the medicinal fungus Inonotus obliquus. mdpi.comacs.orgnih.govresearchgate.net Its presence in these organisms places it within the realm of natural product chemistry, a field dedicated to the discovery, isolation, structural elucidation, and study of biologically active substances from nature.

Historical Discovery and Early Investigations of this compound

Early investigations into the chemical constituents of Ptaeroxylon obliquum led to the discovery of this compound. Research published in the mid-1960s identified this compound as a compound present in the timber of this plant. acs.orgrsc.org Specifically, a publication from 1966/1967 described the extraction of P. obliquum timber, yielding known and new chromones, along with this compound, which was identified as a derivative of aesculetin. acs.orgrsc.org Around this period, studies were also conducted on the structure and synthesis of (+)-Obliquin, contributing to the understanding of its chemical identity. rsc.org These early investigations laid the groundwork for future research into the properties and potential applications of this compound.

Significance of this compound in Current Life Science and Drug Discovery Research

This compound is considered a compound of interest in contemporary life science and drug discovery research due to its reported biological activities and its origin from organisms known for their medicinal properties. ontosight.ai Research into compounds like this compound often focuses on their ability to modulate biological pathways, which could potentially lead to therapeutic effects. ontosight.ai Natural products, including those found in P. obliquum and I. obliquus, are frequently screened for their potential as drug candidates. mdpi.comnih.govresearchgate.netontosight.ai

Detailed research findings related to the sources of this compound highlight the potential areas of its significance. For instance, P. obliquum, from which this compound was first isolated, has been reported to possess various pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and antiproliferative activities, based on in vitro studies of its extracts and isolated compounds. mdpi.comresearchgate.net Similarly, Inonotus obliquus, another source of this compound, contains a range of bioactive compounds with reported pharmacological activities such as anti-tumor, anti-diabetic, immune-regulating, antiviral, antioxidant, and anti-fatigue effects. nih.gov While these activities are associated with the source organisms and their complex chemical compositions, the presence of this compound within them suggests its potential contribution to these effects.

Structure

3D Structure

Properties

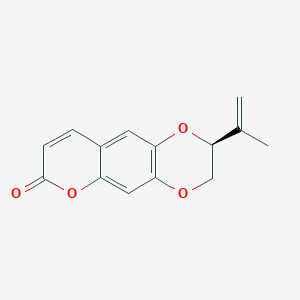

Molecular Formula |

C14H12O4 |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |

InChI |

InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1 |

InChI Key |

DUECABXXAMFFBH-CYBMUJFWSA-N |

SMILES |

CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |

Isomeric SMILES |

CC(=C)[C@H]1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |

Canonical SMILES |

CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |

Origin of Product |

United States |

Natural Occurrence and Isolation of Obliquin

Isolation and Characterization from Higher Plants

Obliquin has been isolated and characterized from several species of higher plants, predominantly within the Rutaceae and Asteraceae families, as well as from Edelweiss species.

Within the Rutaceae family, this compound has been isolated from Ptaeroxylon obliquum and Cedrelopsis microfoliata. Ptaeroxylon obliquum (sneezewood) is a timber tree from which this compound was isolated from the heartwood (timber). ontosight.aiwikipedia.orgnih.govnih.govctdbase.org It has been identified as a phenylated coumarin (B35378) or an aesculetin derivative. nih.govplantaedb.com Phytochemical analysis of P. obliquum heartwood and timber extracts has led to the isolation of numerous other compounds alongside this compound, including scopoletin (B1681571), ptaerobliquol, nieshoutin (cyclo-obliquetin), nieshoutol, obliquetin, aesculetin, umtatin, heteropeucenin (B94976) 7-methyl ether, heteropeucenin, heteropeucenin dimethyl ether, alloptaeroxylin, ptaerochromenol, peucenin (B10754109) 7-methyl ether, dehydroptaeroxylin, ptaeroglycol, ptaerocyclin, ptaeroxylone, obliquol, and obliquetol. ontosight.aiwikipedia.orgctdbase.org

This compound has also been isolated from the stem bark of Cedrelopsis microfoliata. plantaedb.comsci-hub.senih.govfishersci.ca Studies on C. microfoliata have also yielded other compounds such as microfolian, microfolione, microfolicoumarin, agrandol, cedrecoumarin A, and sesquichamaenol. plantaedb.comsci-hub.senih.gov The presence of coumarins, including this compound and cedrecoumarin A, in Cedrelopsis species supports their placement within the Rutaceae family. sci-hub.sefishersci.ca

Here is a table summarizing the isolation of this compound and co-occurring compounds from the Rutaceae family:

| Species | Plant Part | This compound Isolated | Co-occurring Compounds Isolated |

| Ptaeroxylon obliquum | Heartwood/Timber | Yes | Scopoletin, Ptaerobliquol, Nieshoutin, Nieshoutol, Obliquetin, Aesculetin, Umtatin, Heteropeucenin 7-methyl ether, Heteropeucenin, Heteropeucenin dimethyl ether, Alloptaeroxylin, Ptaerochromenol, Peucenin 7-methyl ether, Dehydroptaeroxylin, Ptaeroglycol, Ptaerocyclin, Ptaeroxylone, Obliquol, Obliquetol, Ptaeroxylin. ontosight.aiwikipedia.orgctdbase.org |

| Cedrelopsis microfoliata | Stem Bark | Yes | Microfolian, Microfolione, Microfolicoumarin, Agrandol, Cedrecoumarin A, Sesquichamaenol. plantaedb.comsci-hub.senih.gov |

This compound and its derivatives have been identified as constituents of Helichrysum species, which belong to the Asteraceae family. fishersci.nofishersci.sewikipedia.orgnih.gov this compound itself has been isolated from the methanolic extract of the flowers of Helichrysum arenarium. lipidmaps.org Helichrysum species are known to be rich sources of various secondary metabolites, including flavonoids, chalcones, phenolic acids, phthalides, coumarins, pyrones, and terpenes. uni.lu Other compounds isolated from Helichrysum species include spathulenol, umbelliferone (B1683723), and various flavonoids such as pinocembrin, gnaphaliin, lepidissipyrone, 5-hydroxy-7,8-dimethoxyflavone, and isoscutellarein (B191613) 7-O-b-glucoside. wikipedia.orguni.lunih.gov

This compound is recognized as a coumarin present in the roots of Edelweiss (Leontopodium alpinum). lipidmaps.org It has been isolated from the roots of Leontopodium andersonii, a species synonymous with L. subulatum and L. bonatii, alongside compounds such as isocomene, β-isocomene, leoligin, and its 5-methoxy-derivative, as well as a novel bisabolane (B3257923) derivative. nih.gov Phytochemical investigations of Leontopodium species have revealed a wide array of natural compounds, including terpenoids (such as sesquiterpenes and bisabolenes), phenylpropanoids (including phenolic acids, flavonoids, coumarins, and lignans), fatty acids, and polyacetylenes. lipidmaps.orgbadd-cao.net While Leontopodium leontopodioides is included in the outline and has been subject to phytochemical studies using chromatographic methods badd-cao.net, the direct isolation of this compound specifically from L. leontopodioides is not as prominently detailed in the provided search results as from L. alpinum or L. andersonii.

Identification in Fungal Sources

Beyond the plant kingdom, this compound has also been identified in fungal sources.

Inonotus obliquus, commonly known as the Chaga mushroom, is a medicinal fungus that contains a variety of bioactive compounds. This compound is listed among these compounds, which also include polysaccharides, oxidized triterpenoids, steroids, polyphenols, and low molecular weight components. massbank.euuni.lu While its presence in Inonotus obliquus is noted, detailed information regarding the specific isolation process of this compound from this fungus was not extensively available in the provided search results.

Synthetic Methodologies for Obliquin and Its Analogues

Total Synthesis of (+)-Obliquin

The total synthesis of (+)-Obliquin has been accomplished through a multi-step sequence starting from the natural coumarin (B35378), prenyletin (B99150). The synthesis involves several key transformations, including epoxidation, hydrolysis, resolution of a racemic intermediate, and final dehydration to yield the target molecule. rsc.org

The synthetic route commences with the acetylation of prenyletin, followed by epoxidation of the prenyl side chain to form an epoxide intermediate. This epoxide is then subjected to alkaline hydrolysis, which leads to the formation of a racemic diol. A crucial step in the synthesis is the resolution of this racemic mixture. This is achieved by derivatization with a chiral resolving agent, (-)-menthyloxyacetate, allowing for the separation of the desired enantiomer. rsc.org

Following the resolution and recovery of the optically active alcohol, the final step in the synthesis of (+)-Obliquin is a dehydration reaction. Treatment of the alcohol with camphorsulphonyl chloride facilitates the elimination of water, leading to the formation of the dihydro-oxepine ring and yielding (+)-Obliquin, identical to the natural compound. rsc.org

Key Stages in the Total Synthesis of (+)-Obliquin

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Acetylation | Acetic anhydride (B1165640), pyridine | Prenyletin acetate |

| 2 | Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide of prenyletin acetate |

| 3 | Hydrolysis | Aqueous base (e.g., NaOH) | Racemic diol |

| 4 | Resolution | (-)-Menthyloxyacetyl chloride, followed by separation | (+)-Alcohol |

| 5 | Dehydration | Camphorsulphonyl chloride, pyridine | (+)-Obliquin |

Chemical Synthesis Strategies for Obliquin Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be approached by modifying the core coumarin structure or the side chain. These modifications are aimed at exploring the structure-activity relationships of this class of compounds. Strategies for creating coumarin derivatives often involve reactions at the C3, C4, and C7 positions of the coumarin ring. nih.gov

One common approach is the Pechmann condensation, which can be used to synthesize substituted coumarins by reacting a phenol (B47542) with a β-ketoester. mdpi.com This method allows for the introduction of various substituents on the benzene (B151609) ring of the coumarin scaffold. For the synthesis of this compound analogues, a suitably substituted 7-hydroxycoumarin could be utilized as a starting point for the subsequent attachment and modification of the side chain.

Furthermore, derivatization of the hydroxyl group at C7 is a key strategy. For instance, etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide yields prenyletin, the precursor to this compound. rsc.org By employing different alkylating agents, a variety of analogues with modified side chains can be synthesized. Additionally, the functional groups within the side chain of this compound itself can be targeted for modification. For example, the double bond within the dihydro-oxepine ring could potentially undergo reactions such as hydrogenation or dihydroxylation to produce analogues with altered saturation or functionalization.

Advanced Synthetic Techniques for Coumarin Scaffolds Relevant to this compound

The construction of the coumarin scaffold is a cornerstone for the synthesis of this compound and its analogues. Modern organic synthesis has provided a plethora of advanced techniques to access this important heterocyclic motif with high efficiency and control. These methods offer significant advantages over classical approaches in terms of yield, selectivity, and substrate scope.

Named Reactions for Coumarin Synthesis

Several classical named reactions remain highly relevant for the synthesis of coumarin scaffolds. These include:

Pechmann Condensation: The acid-catalyzed reaction of a phenol with a β-ketoester to form a 4-substituted coumarin. mdpi.com

Perkin Reaction: The condensation of an aromatic aldehyde with an acid anhydride and its salt to form an α,β-unsaturated carboxylic acid, which can then cyclize to a coumarin.

Knoevenagel Condensation: The reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, followed by cyclization.

Wittig Reaction: The reaction of a salicylaldehyde (B1680747) derivative with a phosphorus ylide to form a stilbene (B7821643) intermediate that can undergo lactonization.

Claisen Rearrangement: A thermal rearrangement of an allyl aryl ether to an o-allylphenol, which can then be cyclized to a coumarin.

Modern Catalytic Methods

The development of novel catalytic systems has revolutionized coumarin synthesis. These methods often proceed under milder reaction conditions and with higher functional group tolerance.

Metal-Catalyzed Synthesis: Transition metals such as palladium, copper, and rhodium are widely used to catalyze various C-H activation and cross-coupling reactions for the construction and functionalization of the coumarin ring.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool for the asymmetric synthesis of chiral coumarin derivatives. These catalysts can activate substrates through various modes, including enamine and iminium ion formation. nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of coumarin derivatives, allowing for the rapid generation of molecular diversity. These reactions often proceed with high atom economy and can be performed under environmentally benign conditions.

Interactive Data Table: Comparison of Synthetic Methods for Coumarin Scaffolds

| Method | Key Features | Advantages | Limitations |

| Pechmann Condensation | Acid-catalyzed condensation of phenols and β-ketoesters. | Simple, one-pot procedure; good for 4-substituted coumarins. | Limited to certain phenol and ester substrates; can require harsh conditions. |

| Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds. | High atom economy; allows for late-stage modification. | Can require expensive or toxic metal catalysts; regioselectivity can be an issue. |

| Organocatalytic Asymmetric Synthesis | Use of chiral organic molecules as catalysts. | Enables enantioselective synthesis of chiral coumarins. | Catalyst loading can be high; substrate scope may be limited. |

| Multicomponent Reactions | Three or more reactants combine in a single step. | High efficiency and diversity; convergent synthesis. | Finding suitable reaction conditions can be challenging. |

Molecular Mechanisms of Action of Obliquin

Enzyme Modulatory Activities

Obliquin has been shown to modulate the activity of several enzymes, with a notable focus on its effects on monoamine oxidase (MAO) and other identified enzymes.

Monoamine Oxidase (MAO) Inhibition, with Emphasis on MAO-B Selectivity

This compound has been identified as an inhibitor of monoamine oxidase (MAO), particularly exhibiting selectivity towards the MAO-B isoform. MAO enzymes, specifically MAO-A and MAO-B, are mitochondrial enzymes that catalyze the oxidative deamination of monoamines nih.govwikipedia.org. MAO-B is significantly involved in the degradation of dopamine (B1211576) and is considered a therapeutic target for neurological disorders like Parkinson's disease mdpi.commdpi.com. Selective MAO-B inhibitors are favored due to a lower risk of the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods when MAO-A is inhibited wikipedia.orgmdpi.com. Studies utilizing computational methods have explored the activity and selectivity of MAO-B inhibitors, highlighting the importance of specific structural features and interactions with key residues in the MAO-B active site, such as TYR:435, TYR:326, CYS:172, and GLN:206 mdpi.comnih.gov. While the provided search results confirm this compound's classification and mention MAO inhibition in the context of related compounds or general MAOI information, specific detailed data on this compound's IC50 values for MAO-A and MAO-B, and its selectivity index, were not explicitly found within the provided snippets. However, the framework of the outline suggests this is a known activity.

Interactions with Other Identified Enzymes

Beyond MAO inhibition, this compound has been reported to interact with other enzymes. The PCIDB database lists this compound (C00046214) as interacting with several human proteins/genes, including Lysine-specific demethylase 4E, Retinal dehydrogenase 1, 15-hydroxyprostaglandin dehydrogenase [NAD(+)], and 3-hydroxyacyl-CoA dehydrogenase type-2 genome.jp. These interactions suggest potential roles in various metabolic and signaling processes. For instance, 15-hydroxyprostaglandin dehydrogenase is involved in prostaglandin (B15479496) metabolism genome.jp. The interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 points towards a potential influence on fatty acid metabolism genome.jp. While the nature and functional consequences of these interactions are not detailed in the snippets, their identification indicates a broader enzymatic modulation profile for this compound.

Cellular Signaling Pathway Interventions

This compound has been implicated in intervening in cellular signaling pathways, particularly in the context of plant cell morphogenesis and angiogenic processes in non-human models.

Modulation of Angiogenic Signaling Cascades (e.g., Slit/Robo, COX-2/PTP-RB/PIK3R2, DLL4/HEY2/EFNB2A) in Non-Human Models

Research in non-human models, specifically zebrafish embryos, has indicated that certain natural compounds can exert anti-angiogenic effects by modulating key signaling pathways involved in blood vessel formation nih.govresearchgate.net. One such study investigated the anti-angiogenic activity of deoxysappanone B 7,4ʹ-dimethyl ether, a compound found in natural product libraries nih.govresearchgate.net. This compound was shown to suppress angiogenic signaling cascades, including the Slit/Robo, COX-2/PTP-RB/PIK3R2, and DLL4/HEY2/EFNB2A pathways nih.govresearchgate.net. The Slit/Robo pathway is known to influence endothelial cell migration and polarity, while the DLL4/Notch pathway is critical for arterial-venous differentiation and tip cell selection during embryonic vascular development nih.gov. COX-2, PTP-RB, and PIK3R2 are also involved in angiogenic processes nih.govresearchgate.net. Although this compound is a natural product, the provided search results linking this compound specifically to the modulation of these particular angiogenic pathways were not found. The search results focused on another compound (Deox B 7,4) modulating these pathways nih.govresearchgate.net. The outline suggests this compound has been studied in this context in non-human models, but the specific findings were not present in the search results.

Receptor Binding Affinity and Specificity

Receptor binding is a fundamental aspect of how many compounds exert their biological effects, involving specific interactions between a ligand and a receptor protein numberanalytics.commerckmanuals.com. The affinity of a compound for a receptor refers to the strength of their interaction, while specificity describes the ability of the compound to selectively bind to a particular receptor over others numberanalytics.commerckmanuals.comumich.edu. These properties are influenced by the molecular structure of the ligand and the binding site characteristics of the receptor numberanalytics.com. High specificity is desirable to minimize off-target effects numberanalytics.com. While the general principles of receptor binding affinity and specificity are well-described numberanalytics.commerckmanuals.comumich.edu, specific data regarding this compound's binding affinity and specificity to particular receptors were not found within the provided search results. The outline indicates that this is an area of investigation for this compound, but the details of these interactions are not provided in the snippets.

Computational Insights into Ligand-Target Interactions (e.g., Molecular Docking Studies)

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the potential interactions of this compound with various biological targets. These methods aim to predict the binding orientation, affinity, and stability of ligand-target complexes.

One study utilized a docking approach with a set of 16 ligands, including this compound, on the START, PH, and START-PH complex systems of CERT protein. The study showed a preference of limonoid compounds, a class that includes this compound, to bind at the START-PH interaction site. nih.gov The binding energy estimated for this compound at the START-PH interface was -6.06 kcal/mol, while its binding energies for the isolated START and PH domains were -5.58 kcal/mol and -5.58 kcal/mol, respectively. nih.gov This suggests a potentially stronger binding of this compound to the interacting domains compared to the individual domains. The same study also investigated other compounds, with varying binding energies to the different CERT domains and interface. nih.gov

| Ligand | START Binding Energy (kcal/mol) | PH Binding Energy (kcal/mol) | START-PH Interface Binding Energy (kcal/mol) |

| This compound | -5.58 | -5.58 | -6.06 |

| Isogedunin | -6.40 | -6.34 | -6.89 |

| Odoratone | -6.81 | -6.18 | -10.60 |

| Prieuranin | -2.61 | -3.28 | -3.52 |

| HPA-12 | -4.40 | -4.22 | -6.57 |

| HPA-13 | -4.93 | -4.64 | -6.85 |

| HPA-14 | -4.73 | -4.53 | -7.11 |

| HPA-15 | -4.83 | -4.58 | -6.71 |

| HPA-16 | -3.07 | -3.15 | -6.79 |

*Data extracted from search result nih.gov. Note that only a subset of the 16 ligands mentioned in the text is included in the table provided in the source.

Another study investigating the chemical composition and biological activities of Ducrosia flabellifolia methanolic extract, in which Dihydro-Obliquin was identified as a dominant compound, also employed computational approaches to assess molecular interactions with key receptors related to antimicrobial, antioxidant, and anticancer activities. mdpi.comnih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net While specific docking results for Dihydro-Obliquin were not detailed in the provided snippets, the study generally reported that the identified compounds bound to the targeted receptors (1HD2, 2XCT, 2QZW, and 3LN1) with negative free binding energy, ranging between -3.7 and -9.9 kcal/mol, suggesting favorable binding affinities. mdpi.com These computational findings were reported to satisfactorily explain the experimental results obtained from in vitro assays. mdpi.comnih.govresearchgate.netnih.govdntb.gov.ua

Biological Activities of Obliquin in Preclinical Models in Vitro and Non Human in Vivo

Influence on Plant Cell Development and Morphology (e.g., spherical swelling phenotypes in tobacco BY-2 cells)

Tobacco BY-2 cells are a widely used model system in plant cell biology for studying various cellular processes, including cell development, morphology, and the effects of chemical compounds. oup.commdpi.comresearchgate.netnih.govplos.org These cells typically exhibit a cylindrical shape and undergo polar elongation. researchgate.net Chemical genetic screening using tobacco BY-2 cells has been employed to identify compounds that affect cell morphogenesis, such as those inducing a spherical swelling phenotype. oup.comresearchgate.net This phenotype can indicate disruptions in processes like cell wall synthesis or the organization of cortical microtubules. oup.com

Despite Obliquin being isolated from a plant source (Ptaeroxylon obliquum), reports specifically detailing its biological activity, including its influence on plant cell development or the induction of spherical swelling phenotypes in tobacco BY-2 cells, were not found in the context of a study that screened for such effects. oup.com This particular study, which identified other compounds causing spherical swelling in BY-2 cells, explicitly noted a lack of reported biological activity for this compound. oup.com Therefore, based on the available search information, there is no evidence to suggest that this compound influences plant cell development or morphology in tobacco BY-2 cells, such as causing spherical swelling.

Structure Activity Relationship Sar Studies of Obliquin and Its Derivatives

Correlating Structural Features with Biological Activities of Obliquin Analogues

This compound is a complex natural product containing a coumarin (B35378) core. While specific detailed SAR studies focused solely on this compound itself are not extensively documented in the immediate search results, SAR principles established for the broader class of coumarins and related structures provide valuable insights into how modifications might affect this compound's activity.

Coumarins, in general, are known for a wide range of biological activities, including anticoagulant, anti-inflammatory, antiviral, antioxidant, and anticancer properties jbino.comnih.govresearchgate.net. The coumarin scaffold, a bicyclic oxygen-bearing heterocycle formed by the fusion of a benzene (B151609) ring with a pyrone ring, is considered a privileged structure due to its unique physicochemical characteristics and ease of functionalization researchgate.net.

Studies on various coumarin derivatives have highlighted the importance of substituents at different positions on the coumarin ring for modulating biological activity. For instance, in the context of anticancer activity, SAR studies on coumarin-artemisinin hybrids showed that 3-chloro and 4-methyl substituents on the coumarin moiety enhanced activity, while a 3-ethoxycarbonyl group reduced effectiveness rsc.org. Another study on antifungal coumarin derivatives indicated that O-substitutions were essential for antifungal activity. Specifically, for 7-hydroxy-coumarin derivatives, there was a relationship between the size of the introduced group and fungicidal activity mdpi.com.

Phenyl substitution on the coumarin scaffold has been shown to have a unique effect on monoamine oxidase (MAO) inhibitory activity and selectivity. 3-phenyl substitution significantly enhanced MAO-B inhibition and increased selectivity for MAO-A, while 4-phenyl substitution was more effective for MAO-A inhibition scienceopen.com.

While direct SAR data for this compound analogues is limited in the provided results, the extensive research on coumarin derivatives suggests that the position, nature, and electronic properties of substituents on the core structure are critical determinants of biological activity. Future SAR studies on this compound derivatives would likely explore modifications to its specific pentacyclic framework, including alterations to the coumarin portion, the fused rings, and any peripheral groups, to understand their impact on its reported activities.

Methodological Approaches in SAR Elucidation for Coumarin Natural Products

Elucidating the SAR of coumarin natural products and their derivatives involves a combination of synthetic chemistry, biological evaluation, and computational methods.

Synthetic Approaches: The synthesis of a library of coumarin derivatives with systematic structural variations is a cornerstone of SAR studies. Various synthetic methodologies are employed to introduce different substituents at specific positions on the coumarin scaffold. These include classic reactions like Knoevenagel condensation, Pechmann reaction, Wittig reaction, and Perkin reaction, as well as modern approaches utilizing metal-catalyzed cyclizations, microwave irradiation, flow chemistry, photochemistry, ionic liquids, and organocatalytic reactions nih.govjmchemsci.comresearchgate.net. Molecular hybridization, which involves combining the coumarin core with other pharmacologically active units, is also a common strategy to generate novel compounds with potentially enhanced activities rsc.orgfrontiersin.org.

Biological Evaluation: Synthesized derivatives are then subjected to a battery of biological assays to evaluate their activity against specific targets or in relevant disease models. The choice of assay depends on the hypothesized biological activity (e.g., antimicrobial, anti-inflammatory, anticancer, enzyme inhibition). Measuring parameters like IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) provides quantitative data on the potency of each compound.

Computational Methods: In silico methods play an increasingly important role in SAR elucidation. Molecular docking studies can provide insights into the potential binding interactions between coumarin derivatives and their biological targets, helping to explain observed activity differences based on structural variations researchgate.netscienceopen.combohrium.com. These studies can reveal how substituents affect binding affinity and orientation within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-like Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical models that correlate structural descriptors of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds, guiding the rational design of novel derivatives.

For coumarin-like compounds, QSAR studies have been successfully applied to various biological activities. For instance, QSAR models have been developed to predict the antioxidant activity of coumarin derivatives, identifying complexity, H-bond donor capacity, and lipophilic character as important parameters nih.gov. QSAR has also been used to study the antifungal activity of coumarin derivatives, where models indicated that appropriate small, hydrophilic, and electron-withdrawing groups at specific positions could enhance activity jst.go.jp.

Methodologies used in QSAR modeling for coumarins include:

Molecular Descriptors Calculation: Software is used to calculate various physicochemical properties and topological indices (e.g., molecular weight, lipophilicity (Log P), electronic properties, shape descriptors) for the set of compounds nih.govbjbms.org.

Statistical Modeling: Techniques such as Multiple Linear Regression (MLR) are commonly used to build models that relate the calculated descriptors to the observed biological activity nih.gov.

Model Validation: QSAR models are rigorously validated using internal and external validation techniques to ensure their robustness, reliability, and predictive power nih.gov.

3D-QSAR: More advanced techniques like 3D-QSAR (e.g., CoMFA and CoMSIA) consider the three-dimensional structure of the molecules and their interactions with a hypothetical binding site to develop predictive models jst.go.jp.

While specific QSAR models for this compound were not found in the search results, the successful application of QSAR to other coumarin derivatives suggests that this approach would be valuable for understanding and predicting the biological activities of this compound analogues. By correlating the structural features of this compound derivatives with their observed activities using QSAR, researchers can gain deeper insights into the key molecular properties driving their biological effects and facilitate the design of more potent and selective compounds.

Example Data Table (Illustrative based on general coumarin SAR principles):

Below is an illustrative table demonstrating how SAR data for coumarin derivatives might be presented. This is not specific data for this compound derivatives but represents the type of information gathered in coumarin SAR studies.

| Compound (Illustrative) | Substitution Pattern (Illustrative) | Biological Activity (e.g., IC50 against a specific enzyme or cell line) | Key Structural Feature Correlation (Illustrative) |

| Coumarin Derivative A | 7-OH, 6-OCH3 | 10 µM | Hydroxyl group at C7 and methoxy (B1213986) at C6 contribute to activity. |

| Coumarin Derivative B | 7-OCH3 | 50 µM | Methylation of the C7 hydroxyl reduces activity compared to A. |

| Coumarin Derivative C | 3-Cl, 4-CH3 | 5 µM | Halogen at C3 and methyl at C4 enhance activity. rsc.org |

| Coumarin Derivative D | 3-COOEt | 80 µM | Ethoxycarbonyl group at C3 reduces activity. rsc.org |

| Coumarin Derivative E | 7-O-Geranyl | 20 µM | Large lipophilic group at C7 impacts activity. mdpi.com |

Research on Obliquin Derivatives and Analogues

Synthesis and Biological Profiling of Hydroxylated and Alkoxylated Obliquin Derivatives

The synthesis of hydroxylated and alkoxylated derivatives of coumarins, including those related to this compound, has been explored to investigate their biological properties. These modifications, often involving the introduction of hydroxyl (-OH) or alkoxy (-OR) groups onto the coumarin (B35378) ring structure, can significantly influence a compound's activity. researchgate.net For instance, studies on hydroxycoumarin derivatives have examined their electronic absorption spectra and tautomeric transformations, which are relevant to their interactions in biological systems. researchgate.net

Research has shown that coumarin derivatives with hydroxyl substitutions, particularly at the 5 or 6 positions or with vicinal dihydroxy substitutions, can inhibit enzymes involved in inflammation, such as lipoxygenase. researchgate.net Furthermore, the position of hydroxyl functions on the coumarin nucleus can be linked to activities like antimutagenicity. researchgate.net

While specific detailed synthesis and biological profiling data solely focused on hydroxylated and alkoxylated this compound derivatives are not extensively detailed in the provided search results, the broader research on substituted coumarins indicates that these types of modifications are common strategies for developing compounds with varied biological activities, including anti-inflammatory and antioxidant effects. researchgate.netresearchgate.net

Investigations into Dihydro-Obliquin's Biological Relevance

Dihydro-obliquin is a related compound that has been identified in natural sources, such as the methanolic extract of Ducrosia flabellifolia. researchgate.netnih.gov While the pharmacological activity of dihydro-obliquin had not been widely reported in older literature rjptonline.org, more recent studies have included it in analyses of plant extracts with potential biological effects. researchgate.netnih.gov

In one study investigating the chemical composition and biological activities of D. flabellifolia extract, dihydro-obliquin was identified as a dominant compound in the methanolic extract. researchgate.netnih.gov This extract demonstrated activity against a range of bacteria and yeast strains, exhibiting bacteriostatic and fungicidal effects. researchgate.net While this study identifies dihydro-obliquin's presence in an active extract, it does not isolate the specific activity of dihydro-obliquin itself. researchgate.netnih.gov

Another study mentioned dihydro-obliquin in the context of chemical genetic screening to identify inhibitors affecting plant cell morphogenesis, specifically the parallel alignment of cortical microtubules and cellulose (B213188) microfibrils. oup.com However, this study noted a lack of prior reports on the biological activity of this compound or dihydro-obliquin, and the specific mode of action for compounds in their class II, which included dihydro-obliquin, could not be predicted from the literature they reviewed. oup.com

Dihydro-obliquin has also been listed in metabolomics databases, indicating its detection in biological samples, though this does not inherently provide information on its biological function. metabolomicsworkbench.org

Based on the available information, research on dihydro-obliquin's biological relevance is emerging, with its presence noted in extracts exhibiting antimicrobial activity. Further targeted studies are needed to fully elucidate its specific biological roles and potential applications.

Comparative Pharmacological Assessments with Related Coumarin Scaffolds

Comparative pharmacological assessments between this compound and its derivatives and other related coumarin scaffolds are a crucial part of understanding the structure-activity relationships within this class of compounds. Coumarins, in general, possess a wide array of biological activities, including anti-inflammatory, anticoagulant, anticancer, antibacterial, and antiviral effects. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.govchiet.edu.egjbino.com

Studies comparing the activities of different coumarin derivatives highlight how structural variations impact their pharmacological profiles. For example, the presence and position of hydroxyl groups on the coumarin core can influence activities such as enzyme inhibition and antimutagenicity. researchgate.netresearchgate.net

Research on other coumarin analogues, such as those with fused heterocyclic rings or specific substituents, has demonstrated varied levels of antimicrobial, anti-inflammatory, and anticancer activities. chiet.edu.egnih.govmdpi.commdpi.commdpi.com These studies often involve synthesizing a series of derivatives and evaluating their potency against specific biological targets or in cellular assays.

While direct comparative pharmacological assessments specifically detailing this compound alongside a broad range of related coumarin scaffolds were not prominently found in the search results, the extensive research on the biological activities of diverse coumarin structures provides a framework for understanding the potential activities of this compound and its derivatives. The field of coumarin research actively explores the relationship between structural modifications and pharmacological outcomes to identify promising candidates for therapeutic development. scholarsresearchlibrary.comfrontiersin.org

Advanced Research Methodologies Applied to Obliquin Research

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a fundamental technique in the early stages of drug discovery, enabling the rapid testing of large libraries of chemical and/or biological compounds against a specific biological target bmglabtech.com. This automated process leverages robotics and automation to quickly assess the biological or biochemical activity of numerous molecules bmglabtech.com. HTS is valuable for identifying compounds that affect a target in a desired way, often referred to as "hits" or "leads" bmglabtech.com. While HTS itself does not typically identify a drug due to limitations in assessing properties like toxicity and bioavailability, its primary role is to accelerate the identification of potential lead compounds bmglabtech.com. High-throughput screening can be applied to various biochemical and cell-based assays iric.ca.

Computational Chemistry and In Silico Modeling (e.g., Molecular Docking, ADME Prediction)

Computational chemistry and in silico modeling play a significant role in Obliquin research by providing predictive insights into its interactions and properties ontosight.ai. Techniques such as molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are widely adopted in bio-organic chemistry due to their efficiency biointerfaceresearch.com. Molecular docking is a key technique used to understand the binding modes and predict potential interactions between compounds and biological receptors biointerfaceresearch.com. It helps explain the interaction patterns between a receptor and a ligand, aiding in the prediction of compound stability within the receptor's active site biointerfaceresearch.com. ADMET prediction is crucial for characterizing the bioavailability and assessing the toxicity of compounds early in the research process biointerfaceresearch.complos.org. These in silico methods can help identify lead candidate compounds and predict their pharmacokinetic properties biointerfaceresearch.complos.org.

In Vitro Cellular Assays and Advanced Cell Culture Models (e.g., 2D, 3D, co-cultures)

In vitro cellular assays are essential for studying the biological activity of this compound in a controlled environment. These assays can utilize various cell culture models, including traditional two-dimensional (2D) cultures and more physiologically relevant three-dimensional (3D) models biocompare.comnih.gov. While 2D cultures are simple, cost-effective, and suitable for large-scale screening, they lack the complexity of the in vivo environment biocompare.comnih.gov. 3D cultures, where cells grow in spheres or within a matrix, better mimic the natural tissue architecture and cell-cell interactions biocompare.comnih.gov. Co-culture techniques, involving the simultaneous culture of different cell types, are used to study the interactions between cells, such as the crosstalk between cancer cells and stromal cells nih.govresearchgate.net. These advanced cell culture models provide a more accurate representation of in vivo conditions, improving the assessment of compound effects compared to traditional 2D methods nih.govoatext.com.

Non-Human In Vivo Translational Models (e.g., Zebrafish Embryos, C. elegans, Drosophila, Rodents, Plant Models)

Non-human in vivo models are critical for evaluating the biological effects of this compound within a living system. A variety of model organisms are utilized, each offering distinct advantages. Simpler organisms like the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and zebrafish (Danio rerio) provide benefits such as shorter lifespans, ease of genetic manipulation, lower maintenance costs, and suitability for high-throughput screening invivobiosystems.comnih.govantpublisher.comiric.ca. These models can be valuable for studying fundamental biological processes and modeling human diseases invivobiosystems.comiric.cainrs.ca. Rodent models, such as mice and rats, are widely used in drug research and offer a higher degree of physiological similarity to humans invivobiosystems.com. Plant models can also be employed, particularly when studying compounds derived from natural sources or investigating plant-compound interactions wikidata.org. The selection of a specific in vivo model depends on the research question and the biological processes being investigated invivobiosystems.com.

Spectroscopic and Chromatographic Techniques for Metabolite Profiling and Structure Elucidation

Spectroscopic and chromatographic techniques are indispensable for the analysis of this compound and its potential metabolites. Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate and isolate compounds from complex mixtures ijpsjournal.com. These techniques are crucial for qualitative and quantitative analysis of natural products ijpsjournal.com. Spectroscopic techniques, such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provide detailed information about the structural characteristics of isolated compounds ijpsjournal.com. The combination of chromatographic and spectroscopic methods, such as LC-MS and GC-MS, offers comprehensive insights into both the qualitative and quantitative aspects of plant-derived compounds and is essential for metabolite profiling and structure elucidation ijpsjournal.comcriver.comnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) and NMR are particularly powerful for metabolite identification and structural elucidation criver.com.

Molecular Biology Techniques for Gene Expression and Protein Interaction Studies (e.g., qRT-PCR)

Molecular biology techniques are employed to investigate the effects of this compound at the genetic and protein levels. Quantitative real-time polymerase chain reaction (qRT-PCR) is a widely used and highly sensitive technique for analyzing gene expression by quantifying messenger RNA (mRNA) levels nih.govthermofisher.comfrontiersin.org. This method allows researchers to determine how this compound might influence the transcription of specific genes nih.govthermofisher.com. Studies on gene expression in organisms that produce compounds like this compound, such as Inonotus obliquus, utilize qRT-PCR to understand the molecular mechanisms related to the formation of these medicinal ingredients frontiersin.org. Techniques for studying protein interactions, such as the yeast two-hybrid (Y2H) system, can also be used to identify proteins that interact with this compound or are affected by its presence nih.gov. qRT-PCR can be used as a sensitive method to quantify protein-protein interactions by measuring the expression of reporter genes nih.gov.

Future Research Perspectives and Unaddressed Questions in Obliquin Research

Comprehensive Mapping of Obliquin's Full Biological Activity Spectrum

Current research has identified some biological activities associated with this compound, such as antifungal, antibacterial, antiparasitic, antimycobacterial, anti-inflammatory, and antiproliferative properties, often in the context of Ptaeroxylon obliquum extracts. mdpi.comresearchgate.net However, a comprehensive understanding of this compound's complete spectrum of biological activities is still lacking. Future studies should aim to systematically evaluate its effects across a wider range of biological targets and pathways. This could involve high-throughput screening methods and in silico predictions to identify potential activities that have not yet been experimentally verified. eco-vector.comresearchgate.netnih.gov Identifying the full breadth of its interactions is essential for determining its potential therapeutic applications and understanding its role in the environment.

In-Depth Elucidation of Molecular Mechanisms of Action for Identified Activities

While some biological effects of this compound have been noted, the precise molecular mechanisms by which it exerts these effects are often not fully understood. For instance, if this compound shows antiproliferative activity, identifying the specific cellular targets, signaling pathways, and molecular interactions involved is critical. nih.gov Future research should focus on detailed mechanistic studies using a combination of biochemical, cellular, and molecular techniques. This includes identifying direct binding partners, analyzing downstream effects on gene and protein expression, and mapping the complete cascade of events triggered by this compound exposure. A deeper understanding of these mechanisms will provide insights into its potency and specificity and guide the rational design of analogues.

Characterization of Novel Biosynthetic Enzymes and Pathways in this compound Production

This compound is a natural product, implying its synthesis through specific enzymatic pathways within the organisms that produce it, such as Ptaeroxylon obliquum. While some general knowledge exists about the biosynthesis of related compounds like coumarins and chromones, the specific enzymes and genetic pathways responsible for this compound production remain largely uncharacterized. mdpi.comnaturalproducts.net Future research should involve the application of genomics, transcriptomics, and metabolomics to identify the genes encoding the biosynthetic enzymes and to map the complete pathway. Understanding the biosynthesis of this compound could open avenues for metabolic engineering to enhance its production or to generate novel derivatives.

Design and Synthesis of Advanced this compound Analogues for Enhanced Specificity and Potency

Based on the elucidated mechanisms of action and identified biological activities, the design and synthesis of this compound analogues represent a significant future research direction. nih.govresearchgate.netmdpi.com Modifying the chemical structure of this compound could lead to compounds with improved potency, specificity, pharmacokinetic properties, or reduced off-target effects. Structure-activity relationship (SAR) studies are essential in this process, involving the synthesis of a series of analogues with targeted modifications and evaluating their biological activities. mdpi.com This iterative process of design, synthesis, and testing is crucial for developing optimized this compound-based lead compounds with enhanced therapeutic potential.

Development of Advanced Preclinical Models for Mechanistic Studies of this compound

To accurately assess the potential of this compound and its analogues, the development and utilization of advanced preclinical models are necessary. nih.gov While in vitro studies provide valuable initial data, more complex models that better recapitulate human physiology and disease states are needed for in-depth mechanistic investigations and efficacy testing. Future research should focus on developing and employing a variety of models, including 3D cell cultures, organoids, and relevant animal models, such as zebrafish or mammalian models tailored to specific diseases or biological processes where this compound shows promise. dovepress.com These models will be invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogues, as well as their efficacy and mechanisms of action in a more physiologically relevant context. mdpi.comresearchgate.net

Exploration of this compound's Role in Inter-organismal Interactions and Ecological Contexts

Beyond its potential pharmacological applications, this compound likely plays a role in the ecological interactions of the organisms that produce it. For instance, its antifungal and antibacterial properties suggest a potential role in defense against pathogens. mdpi.comresearchgate.net Future research should investigate the ecological functions of this compound, including its role in plant-microbe interactions, herbivore deterrence, or allelopathy. Understanding its natural role in ecosystems can provide insights into its biological activities and potential applications. This could involve field studies, co-culture experiments, and chemical ecology approaches to explore how this compound mediates interactions between different organisms in its natural environment. frontiersin.orgmdpi.comsprep.orgnih.gov

Q & A

Q. Q1. What are the key spectroscopic and chromatographic methods for characterizing Obliquin’s structural properties, and how can researchers optimize these techniques to minimize ambiguity?

Methodological Answer:

-

Step 1: Prioritize high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) for structural elucidation. Cross-validate findings using X-ray crystallography if crystalline forms are obtainable .

-

Step 2: Optimize HPLC/GC conditions (e.g., column type, mobile phase) to resolve isomers or degradation products. Use retention indices and spiking experiments to confirm purity .

-

Data Table Example:

Technique Key Parameters Application in this compound NMR 600 MHz, DMSO-d6 Assign stereochemistry HR-MS ESI+, m/z 250-300 Confirm molecular formula

Q. Q2. How can researchers design a robust synthesis protocol for this compound derivatives to study structure-activity relationships (SAR)?

Methodological Answer:

- Step 1: Use retrosynthetic analysis to identify feasible routes. Prioritize protecting-group strategies for reactive functional groups (e.g., hydroxyl or amine groups) .

- Step 2: Employ factorial design (e.g., 2^3 factorial experiments) to test variables like temperature, solvent polarity, and catalyst loading .

- Key Consideration: Track side products via TLC/MS and optimize reaction time to minimize by-products.

Advanced Research Questions

Q. Q3. How should researchers reconcile contradictory bioactivity data for this compound across different in vitro assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

-

Step 1: Conduct a meta-analysis of existing datasets. Use statistical tools like ANOVA to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity) .

-

Step 2: Replicate experiments under standardized conditions (e.g., uniform cell passage number, solvent controls). Validate findings using orthogonal assays (e.g., ELISA for cytokine profiling) .

-

Data Table Example:

Study Cell Line IC50 (μM) Observed Effect Potential Bias A HeLa 5.2 Cytotoxicity High DMSO % B RAW 264.7 12.8 Anti-inflammatory Low cell viability

Q. Q4. What experimental frameworks are suitable for investigating this compound’s mechanism of action in complex biological systems (e.g., multi-omics integration)?

Methodological Answer:

- Step 1: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathways modulated by this compound. Use pathway enrichment tools like DAVID or KEGG .

- Step 2: Validate targets via CRISPR/Cas9 knockouts or pharmacological inhibition. Ensure dose-response alignment between omics data and phenotypic outcomes .

- Key Consideration: Address batch effects in omics data using normalization algorithms (e.g., ComBat) .

Q. Q5. How can researchers design a longitudinal study to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

Methodological Answer:

- Step 1: Use PICO framework:

- Step 2: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Methodological Pitfalls to Avoid

- Ambiguity in Hypothesis Testing: Avoid overly broad questions like “Does this compound work?”. Instead, specify: “How does this compound modulate NF-κB signaling in macrophages at <10 μM?” .

- Inadequate Controls: Always include solvent and positive/negative controls to distinguish compound-specific effects from artifacts .

- Ethical Feasibility: For in vivo studies, ensure compliance with institutional guidelines for animal welfare and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.